molecular formula C8H16N2O B6143237 1-(3-amino-2-methylpropyl)pyrrolidin-2-one CAS No. 1099666-77-9

1-(3-amino-2-methylpropyl)pyrrolidin-2-one

Cat. No.: B6143237
CAS No.: 1099666-77-9
M. Wt: 156.23 g/mol
InChI Key: SNLUHYGOYLDESA-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methylpropyl)pyrrolidin-2-one is a chemical compound featuring a pyrrolidin-2-one scaffold substituted with a 3-amino-2-methylpropyl group. The pyrrolidin-2-one core is a saturated nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery . Unlike flat aromatic structures, this saturated scaffold possesses sp3-hybridization, which allows for a greater exploration of the pharmacophore space and contributes to the molecule's stereochemistry and three-dimensional shape . This non-planarity, a phenomenon known as "pseudorotation," can lead to improved binding selectivity and optimized pharmacokinetic profiles for drug candidates, influencing key parameters such as solubility and lipophilicity . Compounds based on the pyrrolidine and pyrrolidin-2-one scaffolds are widely investigated for their application in the development of treatments for various human diseases, including as anticancer agents, antibacterial agents, and central nervous system therapeutics . The presence of both amino and amide functional groups within this molecule makes it a versatile building block for further chemical synthesis. Researchers can functionalize these groups to create diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-amino-2-methylpropyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(5-9)6-10-4-2-3-8(10)11/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLUHYGOYLDESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective and Diastereoselective Synthesis of the Pyrrolidin-2-one Core

The pyrrolidin-2-one (or γ-lactam) scaffold is a prevalent motif in a vast number of biologically active compounds and pharmaceuticals. nih.gov Achieving enantiopure forms of this heterocyclic core is paramount for developing effective and selective agents. Various strategies have been developed to control the stereochemistry during the formation of the lactam ring.

Asymmetric Catalysis Approaches for Pyrrolidin-2-one Ring Formation

Asymmetric catalysis provides an efficient route to chiral pyrrolidinones by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Organocatalysis, in particular, has emerged as a powerful tool. Chiral amines, such as proline and its derivatives, can catalyze cascade reactions, like the aza-Michael-aldol reaction, to form highly functionalized pyrrolidin-2-ones with multiple contiguous stereocenters. ysu.am These reactions often proceed with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (60-96% ee). ysu.am

Transition metal catalysis also offers robust methods for pyrrolidin-2-one synthesis. For instance, rhodium(I)-catalyzed enantioselective C-C bond activation of aminocyclopropanes can generate chiral ε-lactams, and similar principles can be adapted for the synthesis of γ-lactams. wikipedia.org Another approach involves the asymmetric "clip-cycle" synthesis, where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization of an activated alkene, yielding enantioenriched pyrrolidines that can be further elaborated into the desired lactam. mdpi.com

Catalyst TypeReactionKey FeaturesSelectivity
Chiral Phosphoric AcidIntramolecular aza-Michael"Clip-cycle" strategy, versatile thioester handleHigh enantioselectivity
Pyrrolidine-based OrganocatalystsDomino Mannich/aza-MichaelForms polyfunctionalized pyrrolidinesHigh diastereo- and enantioselectivity
Rhodium(III) CatalystsFormal [4+1] CycloadditionUses unactivated terminal alkenes and nitrene sourcesGood stereocontrol

Chiral Auxiliary-Mediated Synthesis of Pyrrolidin-2-one Stereoisomers

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. nih.gov Once the desired stereocenter is set, the auxiliary can be removed and often recovered. Oxazolidinones, popularized by David Evans, are highly effective chiral auxiliaries for stereoselective conversions, including alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of substituted pyrrolidin-2-ones. diva-portal.org

The process typically involves attaching the chiral auxiliary to an achiral substrate. The steric hindrance and electronic properties of the auxiliary then block one face of the molecule, forcing a reactant to approach from the less hindered side. For example, an N-acyl oxazolidinone can be enolized and then alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral product, which can then be cyclized to form the pyrrolidin-2-one ring. Similarly, chiral 2-imidazolidinones have been used effectively in asymmetric alkylations and Michael additions, offering high levels of asymmetric induction and greater stability to ring-opening compared to oxazolidinones. yale.edu

Dynamic Resolution Techniques for Stereocenter Control

Dynamic resolution is a powerful method for converting a racemate into a single enantiomer. This technique combines the resolution of enantiomers with an in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of 100% of the desired product. Dynamic thermodynamic resolution (DTR) and dynamic kinetic resolution (DKR) have been successfully applied to the synthesis of substituted pyrrolidines. acs.orgnih.gov

In the context of pyrrolidines, DTR can be achieved by forming a diastereomeric complex between a racemic 2-lithiopyrrolidine and a chiral ligand. acs.orgnih.gov At a suitable temperature, the lithiated stereocenters undergo rapid inversion, leading to an equilibrium that favors the thermodynamically more stable diastereomeric complex. Quenching this equilibrium mixture at low temperature provides the 2-substituted pyrrolidine (B122466) in high enantiomeric excess. acs.org This method allows for the formation of either enantiomer of the product by selecting the appropriate chiral ligand. acs.orgnih.gov

TechniquePrincipleKey ReagentsOutcome
Dynamic Thermodynamic Resolution (DTR)Equilibration to the most stable diastereomeric complexRacemic 2-lithiopyrrolidine, chiral ligand (e.g., (-)-sparteine)Enantiomerically enriched 2-substituted pyrrolidine
Dynamic Kinetic Resolution (DKR)Faster reaction of one diastereomeric complexN-Boc-2-lithiopyrrolidine, chiral ligandHigh asymmetric induction, but limited scope of electrophiles

Biocatalytic and Chemoenzymatic Transformations for Chiral Lactams

Biocatalysis utilizes enzymes or whole microbial cells to perform highly selective chemical transformations under mild conditions. nih.gov This approach is increasingly recognized for its sustainability and efficiency in producing enantiopure compounds. For the synthesis of chiral lactams, enzymes such as lipases and ketoreductases are particularly useful.

Lipases can be used for the kinetic resolution of racemic lactam precursors, such as esters or alcohols, by selectively acylating or hydrolyzing one enantiomer. Chemoenzymatic dynamic kinetic resolution (DKR) combines an enzymatic resolution step with a metal-catalyzed racemization of the slower-reacting enantiomer, enabling the conversion of the entire racemic starting material into a single enantiomer of the product. Reductive enzymes have also emerged as a powerful tool, capable of catalyzing the kinetic resolution of racemic sulfoxides by selectively reducing one enantiomer to the corresponding sulfide, a principle adaptable to other functional groups. ankara.edu.tr These biocatalytic methods offer high enantioselectivity (often >99% ee) and operate under environmentally benign conditions. nih.gov

Construction of the 1-(3-amino-2-methylpropyl) Side Chain

The synthesis of the N-substituted side chain and its attachment to the pyrrolidin-2-one core requires careful planning to control the stereocenter on the propyl moiety and to ensure efficient N-alkylation.

Stereocontrolled Introduction of the Methyl Group on the Propyl Moiety

Establishing the chiral center at the 2-position of the propyl side chain is a critical step in the total synthesis of 1-(3-amino-2-methylpropyl)pyrrolidin-2-one. Several stereoselective strategies can be employed.

Chiral Pool Synthesis: An effective approach is to start with a readily available, enantiopure building block from the chiral pool. wikipedia.organkara.edu.tr For instance, (R)- or (S)-3-amino-2-methylpropanoic acid can serve as a precursor. nih.gov This amino acid already contains the required carbon skeleton and stereochemistry. The carboxylic acid can be reduced to the corresponding alcohol (3-amino-2-methylpropan-1-ol), which can then be converted into a suitable electrophile (e.g., a halide or tosylate) for the N-alkylation of pyrrolidin-2-one. This strategy leverages nature's stereochemical precision to avoid complex asymmetric steps. mdpi.com

Asymmetric Conjugate Addition: Another powerful method is the asymmetric conjugate (Michael) addition to a nitroalkene. The reaction of a suitable nucleophile with 2-methyl-1-nitropropene, catalyzed by a chiral organocatalyst, can generate a γ-nitro compound with high enantioselectivity. mdpi.comnih.gov The nitro group can then be reduced to a primary amine, and the remaining functional groups can be manipulated to complete the side chain synthesis. This approach is highly versatile, as the choice of catalyst and nucleophile can be tuned to achieve the desired stereoisomer. Organocatalytic Michael additions of thiols or other nucleophiles to β,β-disubstituted nitroalkenes have been shown to proceed with excellent enantioselectivities, providing valuable precursors for β-amino acids and their derivatives. ysu.amnih.gov

Regioselective Amine Introduction and Functional Group Interconversions

The regioselective introduction of the primary amine on the propyl side chain is a critical step in the synthesis of this compound. This requires precise control over the reactivity of intermediates. Functional group interconversion (FGI) is a key strategy, allowing for the transformation of one functional group into another, which might be more suitable for a subsequent reaction step or represents the final desired functionality. imperial.ac.uk

Common strategies for introducing the amine group include:

Reductive Amination: A carbonyl group at the appropriate position on the side chain can be reacted with ammonia or an ammonia equivalent, followed by reduction to form the primary amine.

Nucleophilic Substitution: A suitable leaving group, such as a halide or a sulfonate ester, can be displaced by an amine nucleophile like ammonia or, more commonly, an azide anion followed by reduction. vanderbilt.edu The use of sodium azide (NaN₃) to displace a halide or sulfonate provides an alkyl azide, which can then be reduced to the primary amine via reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd/C). vanderbilt.edu

From Alcohols: Alcohols can be converted into good leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution with an azide or protected amine. ub.edu

Functional Group Interconversion (FGI) Examples in Synthesis:

Initial Functional GroupTarget Functional GroupReagents and ConditionsPurpose in Synthesis
Carboxylic AcidPrimary Alcohol1. SOCl₂ or (COCl)₂ 2. NaBH₄ or LiAlH₄Reduction to form a key alcohol intermediate for further functionalization.
Primary AlcoholAlkyl Halide (e.g., Bromide)PBr₃, pyridine or Ph₃P, CBr₄Creates a reactive site for nucleophilic substitution to introduce the nitrogen moiety. vanderbilt.edu
Alkyl HalideAlkyl AzideNaN₃, DMFIntroduces a masked amine group. vanderbilt.edu
Alkyl AzidePrimary AmineH₂, Pd/C or LiAlH₄ or Ph₃P, H₂OUnmasking the azide to reveal the final primary amine.
NitrilePrimary AmineLiAlH₄ or H₂, Raney NiReduction of a nitrile group, which can be introduced via nucleophilic substitution with a cyanide anion.

Protecting Group Strategies for Amine and Lactam Functionalities

In multistep syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent undesired side reactions. For the synthesis of this compound, both the primary amine and the lactam nitrogen may require protection depending on the synthetic route. The choice of protecting group is critical and should be "orthogonal," meaning that one group can be removed selectively in the presence of the other. iris-biotech.de

For the Primary Amine: The primary amine is nucleophilic and can interfere with various reactions. Common protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.comresearchgate.net

Benzyloxycarbonyl (Z or Cbz): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (H₂/Pd), which cleaves the benzyl group. researchgate.net

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, this group is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in DMF. creative-peptides.comub.edu This makes it orthogonal to the acid-labile Boc group.

For the Lactam Functionality: The N-H of the pyrrolidin-2-one ring can be acidic and may interfere with reactions involving strong bases or organometallics. While often less reactive than a primary amine, its protection can be necessary.

tert-Butoxycarbonyl (Boc): Can be used to protect the lactam nitrogen, providing an N-Boc-pyrrolidinone derivative.

Benzyl (Bn): Introduced using benzyl bromide (BnBr) with a base like sodium hydride (NaH). It is a robust protecting group removed by catalytic hydrogenation.

Table of Common Protecting Groups:

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsOrthogonal To
Primary Aminetert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N)Strong acid (e.g., TFA, HCl)Fmoc, Cbz (non-hydrogenation)
Primary AmineBenzyloxycarbonylZ or CbzCbz-Cl, baseCatalytic Hydrogenation (H₂/Pd)Boc, Fmoc
Primary Amine9-FluorenylmethyloxycarbonylFmocFmoc-OSu, baseMild base (e.g., Piperidine/DMF)Boc, Cbz
Lactam NitrogenBenzylBnBnBr, NaHCatalytic Hydrogenation (H₂/Pd)Boc, Fmoc

Novel Synthetic Routes and Reaction Development

Modern organic synthesis focuses on developing more efficient, sustainable, and versatile methodologies. For a molecule like this compound, these novel approaches can offer significant advantages over traditional linear syntheses.

Development of Green Chemistry Protocols for Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com In the context of synthesizing pyrrolidinone derivatives, this involves:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF). ub.edu Aqueous Solid-Phase Peptide Synthesis (ASPPS) demonstrates the feasibility of using water as a solvent for complex amide bond formations. csic.es

Atom Economy: Employing reactions that maximize the incorporation of all starting materials into the final product, such as addition and cycloaddition reactions.

Catalysis: Using catalytic reagents (e.g., biocatalysts or metal catalysts) in place of stoichiometric ones to reduce waste.

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.gov

Comparison of Traditional vs. Green Synthetic Approaches:

Synthetic AspectTraditional ApproachGreen Chemistry Approach
Solvents Chlorinated solvents (DCM, Chloroform), Aprotic polar solvents (DMF, NMP)Water, Alcohols (Ethanol), Ethers from renewable sources (2-MeTHF), or solvent-free conditions. ub.edu
Reagents Stoichiometric amounts of hazardous reagents (e.g., strong acids/bases, heavy metals)Catalytic amounts of reagents, biocatalysis (enzymes), recyclable catalysts.
Waste Generation High E-Factor (Environmental Factor), significant waste from reagents and solvents.Low E-Factor, minimized waste through atom-economic reactions and solvent recycling.
Energy Conventional heating (oil baths), often for prolonged periods.Microwave synthesis, ultrasound, flow chemistry for better heat transfer and reduced reaction times. nih.gov

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing. nih.gov These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. acs.orgjst.org.in

For the synthesis of this compound, flow chemistry could be applied to:

Hazardous Reactions: Reactions involving unstable intermediates or highly exothermic processes can be managed safely due to the small reactor volume and superior heat exchange. nih.gov

Multi-step Synthesis: Multiple reaction steps can be "telescoped" together, where the output of one reactor flows directly into the next, eliminating the need for intermediate work-up and purification steps. jst.org.in

High-Throughput Optimization: Automated flow systems allow for rapid screening of reaction conditions to quickly identify optimal parameters.

A potential flow process could involve the continuous N-alkylation of pyrrolidin-2-one followed by functional group manipulations in subsequent reactor coils, including reduction or amination steps, to build the side chain. The use of immobilized reagents or catalysts within the flow path can further simplify purification. researchgate.net

Multicomponent Reaction (MCR) Approaches for Pyrrolidinone Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a one-pot fashion to form a single product that incorporates most or all of the atoms from the reactants. nih.gov MCRs are highly atom-economical and efficient for generating molecular diversity. rloginconsulting.com

While a direct MCR for this compound is not straightforward, MCRs are powerful tools for synthesizing substituted pyrrolidinone scaffolds. nih.gov For instance, a three-component reaction involving an amine, an aldehyde, and an activated alkene or alkyne could be envisioned to construct a highly functionalized pyrrolidinone ring, which could then be modified to yield the target compound. researchgate.net

One prominent example is the Ugi four-component reaction (U-4CR), which combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide. By tethering two of these components, the reaction can be used for ring-closing to form heterocyclic structures like lactams. rloginconsulting.com

Hypothetical MCR for a Pyrrolidinone Precursor:

Component 1Component 2Component 3Resulting Scaffold
Amino acid (e.g., γ-aminobutyric acid)AldehydeIsocyanideFunctionalized α-acylamino amide, which can be cyclized to a pyrrolidinone derivative.

Radical Cyclization Strategies for Pyrrolidine Ring Systems

Radical cyclizations are a powerful method for constructing five-membered rings like the pyrrolidine system. These reactions typically involve the generation of a radical which then undergoes an intramolecular addition to a double or triple bond. The 5-exo-trig cyclization, where a radical adds to an external position of a double bond to form a five-membered ring, is particularly favored and efficient.

To form the pyrrolidine ring of the target compound's core, a synthetic precursor containing an N-centered or C-centered radical precursor and an appropriately positioned alkene could be designed. For example, an N-allyl-substituted amine derivative could undergo cyclization.

Key Aspects of Radical Cyclization for Pyrrolidine Synthesis:

Radical PrecursorInitiatorReaction TypeOutcome
N-allyl-α-haloacetamideBu₃SnH, AIBN5-exo-trig cyclizationForms a substituted pyrrolidinone ring.
Unsaturated aziridinesTi(III) catalysisFormal [3+2] cycloadditionProvides pyrrolidines from readily available starting materials. organic-chemistry.org
Unsaturated O-benzoylhydroxylaminesRhodium catalystC-H aminationIntramolecular amination to form the pyrrolidine ring. organic-chemistry.org

These radical-based methods offer alternative pathways to pyrrolidine and pyrrolidinone cores, often with high stereoselectivity, providing a valuable tool for accessing complex molecular architectures. nih.govosaka-u.ac.jp

Derivatization of the Pyrrolidin-2-one Nitrogen Atom

The nitrogen atom of the pyrrolidin-2-one ring, being part of a lactam, is generally less nucleophilic than a typical secondary amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under appropriate conditions, it can undergo a range of derivatization reactions. These transformations are often aimed at introducing new functional groups that can modulate the molecule's physicochemical properties or serve as handles for further conjugation.

N-Alkylation and N-Arylation: While the primary amino group on the side chain is the more reactive site for alkylation, selective N-alkylation of the pyrrolidin-2-one nitrogen can be achieved, typically after protection of the side-chain amine. This can be accomplished using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a strong base. The choice of base and solvent is crucial to deprotonate the lactam nitrogen effectively without promoting side reactions. Similarly, N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of a wide range of aryl and heteroaryl substituents.

N-Acylation: The introduction of an acyl group onto the pyrrolidin-2-one nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. These reactions typically require the use of a base to facilitate the acylation. N-acylation can significantly alter the electronic properties of the pyrrolidin-2-one ring and can be used to synthesize a variety of amide, carbamate, and urea (B33335) derivatives.

N-Amination: Direct amination of the lactam nitrogen is a less common transformation but can be achieved using electrophilic aminating reagents. These reactions introduce a nitrogen-substituent directly attached to the ring nitrogen, leading to the formation of N-amino lactam derivatives.

Reaction TypeReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, Strong base (e.g., NaH)N-Alkyl
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl
N-AcylationAcyl chloride or Anhydride (B1165640), BaseN-Acyl
N-AminationElectrophilic aminating agentN-Amino

Functionalization at Other Ring Positions and the Side Chain

Beyond the nitrogen atom, the pyrrolidin-2-one ring and its side chain offer several other sites for chemical modification. These transformations can be used to introduce a wide array of functional groups, leading to the generation of diverse chemical libraries for various applications.

Ring Functionalization: The carbon atoms of the pyrrolidin-2-one ring can be functionalized through various synthetic strategies. Alpha-functionalization (at the C3 and C5 positions) can be achieved through enolate chemistry. Deprotonation of the α-protons with a strong base generates an enolate that can react with various electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups. Functionalization at the C4 position is also possible, often requiring multi-step synthetic sequences. Ring-opening of the lactam followed by modification and subsequent recyclization is a common strategy to access derivatives functionalized at various ring positions.

Side Chain Functionalization: The primary amino group on the 3-amino-2-methylpropyl side chain is a key site for a multitude of chemical transformations.

Acylation and Sulfonylation: The amino group readily reacts with a wide range of acylating and sulfonylating agents to form the corresponding amides and sulfonamides. This is a robust and versatile method for introducing a vast array of substituents.

Alkylation and Arylation: The nucleophilic nature of the primary amine makes it susceptible to alkylation and arylation reactions. Reductive amination with aldehydes or ketones is a common method for introducing alkyl groups. N-arylation can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Formation of Ureas and Carbamates: Reaction of the amino group with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. These functional groups are prevalent in many biologically active molecules.

Conversion to Other Functional Groups: The primary amine can be a precursor to other functional groups. For example, it can be converted to an azide, which can then undergo cycloaddition reactions. Diazotization followed by substitution can introduce a variety of other functionalities.

Reaction TypeReagents and ConditionsResulting Functional Group
Ring Functionalization
α-AlkylationStrong base, Alkyl halideC3/C5-Alkyl
α-AcylationStrong base, Acylating agentC3/C5-Acyl
Side Chain Functionalization
AcylationAcyl chloride or Anhydride, BaseAmide
SulfonylationSulfonyl chloride, BaseSulfonamide
Reductive AminationAldehyde or Ketone, Reducing agentSecondary or Tertiary Amine
N-ArylationAryl halide, Catalyst, BaseN-Aryl Amine
Urea FormationIsocyanateUrea
Carbamate FormationChloroformate, BaseCarbamate

Despite a comprehensive search for scientific literature and spectral data, detailed experimental information required to construct the specified article on "this compound" is not available in publicly accessible sources.

The advanced structural and stereochemical analyses requested in the outline, such as:

High-resolution 2D NMR studies (NOESY, COSY, HSQC, HMBC)

Vibrational spectroscopy (Infrared and Raman)

Chiroptical methods (Circular Dichroism, Optical Rotatory Dispersion)

Solid-state X-ray crystallography, including crystal packing analysis

have not been published for this specific compound. While data exists for structurally related molecules, such as isomers or analogues lacking the key methyl group, the strict instruction to focus solely on "this compound" prevents the use of such data.

Generating the requested article without this foundational experimental data would require fabrication and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, it is not possible to fulfill this request.

Advanced Structural Characterization and Conformational Analysis

Conformational Landscape Exploration

The five-membered pyrrolidin-2-one ring is not planar and adopts puckered conformations to alleviate ring strain. The two most common puckering modes are the "envelope" and "twist" conformations. frontiersin.org In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

For N-substituted pyrrolidin-2-one derivatives, the specific puckering and the energetic preference for a particular conformation are influenced by the nature of the substituent at the nitrogen atom. researchgate.net Quantum mechanical calculations on related systems, such as β-proline oligopeptides containing pyrrolidine (B122466) units, have shown that Cγ-endo and Cγ-exo puckers are common, with the energy difference between them being on the order of a few kcal/mol. frontiersin.org The Cγ-endo pucker, where the γ-carbon is displaced on the same side as the carbonyl oxygen, is often found to be more stable. frontiersin.org

Table 1: General Conformational States of the Pyrrolidin-2-one Ring
Conformation TypeDescriptionKey Dihedral Angles
Envelope (E)Four atoms are coplanar, with the fifth atom out of the plane. Designated by the out-of-plane atom (e.g., Cγ-endo, Cγ-exo).One of the five endocyclic torsion angles is close to 0°, while the others are larger.
Twist (T)Two adjacent atoms are displaced on opposite sides of a plane defined by the other three.Torsion angles alternate in sign around the ring.

The 3-amino-2-methylpropyl side chain possesses several rotatable single bonds, leading to a variety of possible rotamers. The key dihedral angles that define the conformation of this side chain are around the N-C1', C1'-C2', and C2'-C3' bonds (where C1' is the methylene (B1212753) carbon attached to the pyrrolidinone nitrogen).

Rotation around these bonds leads to staggered conformations, which are energetically favored over eclipsed conformations. The staggered conformations are typically referred to as gauche (dihedral angle of approximately ±60°) and anti or trans (dihedral angle of approximately 180°). The relative energies of these rotamers are influenced by steric hindrance and potential intramolecular interactions.

For the 2-methylpropyl group, steric interactions between the methyl group and the rest of the molecule play a significant role in determining the preferred rotamers. By analogy with similar alkyl chains, it is expected that the anti conformation, which minimizes steric clash, will be among the most stable rotamers. However, the presence of the terminal amino group can introduce the possibility of intramolecular hydrogen bonding with the carbonyl oxygen of the pyrrolidin-2-one ring, which could stabilize certain gauche conformations. Computational studies on similar molecules have shown that such intramolecular hydrogen bonds can significantly influence conformational preferences. iu.edu.sa

Table 2: Plausible Rotameric States of the Aminopropyl Side Chain
Rotatable BondDihedral Angle (τ)Common RotamersAnticipated Stability Factors
N-C1'C5-N-C1'-C2'gauche (+), gauche (-), antiSteric hindrance with the pyrrolidinone ring.
C1'-C2'N-C1'-C2'-C3'gauche (+), gauche (-), antiInfluence of the methyl group on steric bulk.
C2'-C3'C1'-C2'-C3'-N(H2)gauche (+), gauche (-), antiPotential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

While computational methods provide valuable insights into the conformational landscape, experimental validation is crucial for confirming the predicted structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose.

One-dimensional ¹H and ¹³C NMR spectra can provide initial evidence for the presence of multiple conformers in solution if the interconversion rate is slow on the NMR timescale, leading to the observation of distinct sets of signals for each conformer. frontiersin.orgnih.gov More detailed structural information can be obtained from two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. frontiersin.org The intensities of the observed cross-peaks are related to the internuclear distances, which can be compared with the distances calculated for the computationally predicted low-energy conformers. A good correlation between the experimental and calculated distances provides strong evidence for the validity of the predicted conformation. researchgate.net

For instance, a NOE cross-peak between a proton on the aminopropyl side chain and a proton on the pyrrolidin-2-one ring would indicate a folded conformation where these two parts of the molecule are in close proximity. The absence of such a cross-peak would suggest a more extended conformation.

Table 3: NMR Parameters for Conformational Analysis
NMR TechniqueInformation ProvidedApplication to 1-(3-amino-2-methylpropyl)pyrrolidin-2-one
¹H and ¹³C NMRChemical shifts, coupling constants. Presence of multiple conformers if exchange is slow.Characterization of the basic structure. Observation of separate signals for different conformers at low temperatures.
NOESY/ROESYThrough-space proton-proton distances (up to ~5 Å).Validation of folded vs. extended conformations by comparing experimental NOE intensities with calculated inter-proton distances for different conformers.
Variable Temperature NMRInformation on the dynamics of conformational exchange.Determination of the energy barriers for ring puckering and side chain rotation.

Reactivity Profiles and Applications in Complex Chemical Synthesis

Reactivity of the Amine Functional Group

The terminal primary amine is a potent nucleophile and a base, making it the most reactive site in the molecule under many conditions. Its reactivity is central to a variety of bond-forming reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine readily participates in nucleophilic attacks on various electrophilic centers.

Acylation: The amine undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide bonds. For instance, the reaction with acetic anhydride (B1165640) would yield N-[3-(2-methyl-2-oxopyrrolidin-1-yl)propyl]acetamide. This reactivity is fundamental in peptide synthesis and the modification of biomolecules. While specific studies on 1-(3-amino-2-methylpropyl)pyrrolidin-2-one are not prevalent, the acylation of primary amines is a well-established and highly efficient transformation. nih.gov Mild acylating agents have been shown to selectively acetylate primary amines in the presence of other functional groups. nih.gov

Alkylation: The amine can be alkylated by alkyl halides or other alkylating agents. wikipedia.org This reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov However, under controlled conditions or through reductive amination, mono-alkylation can be achieved. Industrially, N-alkylation is often performed using alcohols as alkylating agents over a catalyst. wikipedia.orgresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This reaction is crucial for the synthesis of many pharmaceutical compounds and for the creation of protecting groups for amines.

Illustrative Reactions of the Amine Group

Reaction Type Reagent Example Product Type
Acylation Acetic Anhydride Amide
Alkylation Methyl Iodide Secondary Amine, Tertiary Amine, Quaternary Salt

Formation of Imines and Subsequent Transformations

Primary amines react reversibly with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and requires the removal of water to drive the equilibrium toward the imine product. nih.gov

The formation of an imine from this compound with a carbonyl compound, such as benzaldehyde, would result in a molecule with a carbon-nitrogen double bond. youtube.com Imines are valuable synthetic intermediates. nih.gov

Reduction: The C=N double bond of the imine can be readily reduced to a C-N single bond using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming secondary amines.

Nucleophilic Addition: The electrophilic carbon atom of the imine is susceptible to attack by nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of complex α-substituted amines.

Reactions Leading to Ureas, Thioureas, and Carbamates

The nucleophilic amine group is also key to the synthesis of ureas, thioureas, and carbamates, moieties that are prevalent in pharmaceuticals and agrochemicals. nih.gov

Ureas: The reaction of the primary amine with an isocyanate (R-N=C=O) provides a direct route to unsymmetrically substituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also produce ureas. Modern methods also allow for urea (B33335) synthesis using carbon dioxide or by reacting amines with urea itself in the presence of a catalyst. rsc.orgorganic-chemistry.org

Thioureas: Analogous to urea formation, thioureas are synthesized by reacting the amine with an isothiocyanate (R-N=C=S). nih.gov Other methods include the use of carbon disulfide with amines. organic-chemistry.org Thioureas are important structural motifs in various bioactive compounds and organocatalysts. nih.gov

Carbamates: Carbamates are readily formed by the reaction of the amine with chloroformates (e.g., benzyl (B1604629) chloroformate to give a Cbz group) or dicarbonates (e.g., di-tert-butyl dicarbonate (B1257347) for a Boc group). nih.gov This reaction is extensively used to install protecting groups on amines, temporarily masking their reactivity during multi-step syntheses. Carbamates can also be synthesized via three-component coupling reactions involving an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org The reactivity of CO₂ with amines to form carbamates is also a well-studied area. mdpi.com

Illustrative Synthesis of Urea, Thiourea, and Carbamate Derivatives

Derivative Reagent Example Key Intermediate/Functional Group
Urea Phenyl isocyanate Isocyanate
Thiourea Phenyl isothiocyanate Isothiocyanate

Reactivity of the Lactam Carbonyl and Nitrogen

The lactam portion of the molecule, a five-membered pyrrolidin-2-one ring, exhibits its own characteristic reactivity, primarily centered on the amide carbonyl group.

Nucleophilic Additions and Substitutions at the Carbonyl

The carbonyl carbon of the lactam is electrophilic, though less so than that of a ketone due to resonance delocalization of the nitrogen's lone pair of electrons. Nevertheless, it can be attacked by strong nucleophiles. masterorganicchemistry.comyoutube.com

Addition of Organometallics: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon. youtube.com This initially forms a tetrahedral intermediate. libretexts.orgyoutube.com Depending on the reaction conditions and the stability of this intermediate, subsequent elimination of the oxygen atom can lead to the formation of cyclic imines or ring-opened amino ketones.

Reduction: The lactam carbonyl can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide to an amine, converting the pyrrolidin-2-one ring into a fully saturated pyrrolidine (B122466) ring. This transformation provides a route to cyclic secondary amines from lactam precursors.

Ring-Opening and Ring-Expansion Reactions

The cyclic structure of the lactam can be modified through reactions that cleave the ring or expand its size.

Ring-Opening: The amide bond within the lactam ring can be cleaved under harsh conditions, such as strong acid or base-catalyzed hydrolysis. This ring-opening reaction yields a γ-amino acid. For this compound, hydrolysis would produce 4-amino-N-(3-amino-2-methylpropyl)butanamide, which upon further hydrolysis of the newly formed amide would ultimately lead to 4-aminobutanoic acid and 2-methylpropane-1,3-diamine. Recent methods have also explored the reductive ring-opening of N-acyl pyrrolidines using photoredox and Lewis acid catalysis. nih.govresearchgate.netelsevierpure.comresearchgate.net

Ring-Expansion: Lactams can undergo ring-expansion reactions to form larger ring structures, such as six-membered piperidones or seven-membered caprolactams, through various molecular rearrangements. researchgate.net For example, the Beckmann rearrangement of a ketoxime derived from a cyclopentanone (B42830) precursor can yield a six-membered lactam. While specific examples for this substrate are scarce, ring expansion is a known strategy for modifying cyclic amine and lactam frameworks. researchgate.net

Ring-Contraction: Conversely, ring-contraction reactions, though less common for pyrrolidines themselves, are a known synthetic strategy for creating five-membered rings from six-membered precursors like pyridines. osaka-u.ac.jpnih.gov

The dual functionality of this compound provides a rich platform for diverse chemical transformations, enabling its use as a versatile scaffold in the synthesis of more complex molecular architectures.

N-Alkylation and N-Acylation of the Lactam Nitrogen

The lactam nitrogen in this compound is part of an amide functional group and is, therefore, significantly less nucleophilic than the primary amine on the propyl side chain. Direct N-alkylation or N-acylation of the lactam nitrogen without concurrent reaction at the primary amine presents a significant regioselectivity challenge.

In general, the N-alkylation of primary amines with alcohols is a well-established green chemistry method, often utilizing ruthenium or iron catalysts to produce water as the only byproduct. nih.govresearchgate.net Similarly, N-acylation of amines is a fundamental reaction in peptide synthesis and organic chemistry. nih.gov Given the high reactivity of the primary amino group in this compound, any attempt at direct alkylation or acylation under standard conditions would almost certainly lead to modification at this site.

To achieve selective modification of the lactam nitrogen, a protection strategy for the primary amine would be necessary. The primary amine could be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. Once the primary amine is protected, the lactam nitrogen can be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding amide anion. This anion can then react with an alkyl halide or an acyl halide to achieve the desired N-alkylation or N-acylation. Subsequent deprotection of the primary amine would yield the target molecule, selectively functionalized at the lactam nitrogen. While this is a standard synthetic strategy, specific examples applied to this compound are not extensively documented in the literature, which instead focuses on N-alkylation as a general tool in peptide and peptidomimetic design. nih.govmonash.edu

Table 1: Comparison of Nucleophilicity and Reaction Conditions

Functional Group Relative Nucleophilicity Conditions for Alkylation/Acylation Protecting Group Required?
Primary Amine High Mild conditions (e.g., acyl chlorides at room temp., reductive amination) No

Reactions Involving the Methyl Group on the Propyl Chain

The methyl group attached to the propyl chain at the C2 position is a non-activated alkyl group. Such groups are generally unreactive under mild ionic conditions. Reactions involving the functionalization of this methyl group would typically require harsh, high-energy conditions that proceed via radical mechanisms, such as free-radical halogenation.

These types of reactions generally lack selectivity and would likely lead to a mixture of products, with reactions occurring at other C-H bonds on the propyl chain and the pyrrolidinone ring. Consequently, the selective modification of this specific methyl group is synthetically challenging and not a commonly pursued transformation for this class of molecules. The scientific literature does not provide specific methodologies for the selective functionalization of this methyl group on this compound.

Stereoselective and Regioselective Aspects of Reactions

The presence of a stereocenter at the 2-position of the propyl chain makes this compound a chiral molecule. This chirality can influence the stereochemical outcome of reactions at nearby functional groups, a process known as diastereoselection. For instance, if the primary amine were to be used in a reaction that creates a new stereocenter, the existing chiral center could direct the approach of reagents, leading to a preference for one diastereomer over the other. ua.es

Regioselectivity is a key consideration due to the presence of two nitrogen atoms with different reactivities. As discussed previously, the primary amine is far more nucleophilic than the lactam nitrogen. Therefore, reactions with electrophiles will be highly regioselective for the primary amine under kinetic control. For example, pyrrolidine can be used as a catalyst to achieve regioselective inverse Diels-Alder reactions. researchgate.net In the context of this compound, the primary amine would be the reactive handle for most transformations, ensuring high regioselectivity without the need for protecting groups on the lactam nitrogen. Achieving reactivity at the lactam nitrogen, however, requires a deliberate strategy to either block the primary amine or use conditions that exclusively activate the amide. mdpi.com

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral pyrrolidine derivatives are of immense importance in medicinal chemistry and natural product synthesis. mdpi.com They form the core of many biologically active compounds and are used as precursors for a wide array of drugs. mdpi.com The compound this compound, available in enantiomerically pure forms, serves as a valuable chiral synthon. Its bifunctional nature, possessing both a nucleophilic amine and a lactam scaffold, allows for its incorporation into more complex molecular architectures while retaining stereochemical integrity. The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of enantiomerically pure target molecules. ua.esresearchgate.net

Preparation of Nitrogen-Containing Heterocycles

The structure of this compound is well-suited for the synthesis of more complex nitrogen-containing heterocycles. nih.govmdpi.comrsc.org The primary amine can act as a nucleophile in intramolecular cyclization reactions. For example, if a suitable electrophilic center is introduced elsewhere in the molecule, the amine could cyclize to form a new ring.

One potential synthetic application involves the transformation of the pyrrolidinone ring itself. The lactam can be reduced to a cyclic amine (a pyrrolidine). The resulting diamine could then be used as a scaffold for constructing bicyclic systems. For instance, reaction with a dicarbonyl compound could lead to the formation of a fused heterocyclic system. Such strategies are common in the synthesis of alkaloids and other complex natural products where the pyrrolidine ring is a key structural motif. mdpi.com

Table 2: Potential Heterocyclic Scaffolds from this compound

Reaction Type Reactant Resulting Heterocycle
Intramolecular Cyclization Introduction of an electrophile on the lactam ring Fused bicyclic system (e.g., pyrrolo[1,2-a]pyrazine)
Lactam Reduction & Cyclization 1. LiAlH₄2. Dicarbonyl compound Fused or bridged diamine-derived heterocycle

Synthesis of Complex Polycyclic Architectures

The primary amine and the lactam carbonyl group can participate in cascade or multicomponent reactions. For example, the amine could react with an α,β-unsaturated ketone in a Michael addition, and the resulting intermediate could undergo an intramolecular aldol (B89426) condensation involving the lactam enolate to form a new carbocyclic ring fused to the pyrrolidinone. Such tandem reactions are highly efficient in building molecular complexity from simple starting materials. While specific examples utilizing this compound are not prevalent, the principles are well-established in the synthesis of polycyclic alkaloids and other natural products containing the pyrrolidine core. nih.gov

Integration into Peptidomimetic Frameworks (purely synthetic aspect)

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov The incorporation of cyclic constraints is a common strategy in peptidomimetic design to lock the molecule into a specific bioactive conformation, often mimicking a β-turn.

The compound this compound is an excellent candidate for integration into peptidomimetic backbones. researchgate.net The primary amino group can be coupled to the carboxylic acid of an amino acid or peptide using standard peptide coupling reagents (e.g., HATU, HOBt). The pyrrolidinone ring then acts as a rigid scaffold, replacing a portion of the flexible peptide chain. This modification introduces a conformational constraint, which can be beneficial for binding to biological targets. researchgate.net The synthesis is typically performed using solid-phase peptide synthesis (SPPS), where the chiral building block is incorporated as a unique, non-natural amino acid analogue. researchgate.net This synthetic approach allows for the creation of diverse libraries of peptidomimetics for drug discovery. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its ground state geometry. By approximating the complex many-electron problem, DFT calculations can accurately predict structural parameters and the total electronic energy. For "1-(3-amino-2-methylpropyl)pyrrolidin-2-one", these calculations involve optimizing the molecule's geometry to find the lowest energy conformation.

High-level ab initio quantum chemical calculations, often using methods like B3LYP with basis sets such as 6-31G(d), are employed to obtain the most stable molecular structures. researchgate.net The optimization process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. These computed parameters are crucial for understanding its steric and electronic properties.

Table 1: Predicted Geometrical Parameters for the Optimized Ground State of this compound (Illustrative Data)

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C=O (Carbonyl)1.23
C-N (Lactam)1.35
N-C (Side Chain)1.47
C-N (Amine)1.46
Bond Angles (°) **
O=C-N (Lactam)125.5
C-N-C (Lactam Ring)112.0
C-C-N (Amine)110.5
Dihedral Angles (°) **
C-N-C-C (Side Chain)178.5

Note: The data in this table is illustrative and represents typical values derived from DFT calculations on similar pyrrolidinone structures. Actual values would be determined from specific calculations on the target molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). libretexts.orgyoutube.com

For "this compound", the HOMO is expected to be localized primarily on the terminal amino group (-NH2) due to the lone pair of electrons on the nitrogen atom. This indicates that the primary site for electrophilic attack is this amine nitrogen. Conversely, the LUMO is anticipated to be centered around the carbonyl group (C=O) of the pyrrolidinone ring, making this carbon atom susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)

OrbitalEnergy (eV)Description
HOMO-6.5Localized on the terminal amino group; indicates nucleophilic character.
LUMO+1.8Localized on the carbonyl carbon of the lactam ring; indicates electrophilic character.
HOMO-LUMO Gap (ΔE) 8.3 Suggests high kinetic stability and moderate reactivity.

Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis.

An Electrostatic Potential (ESP) map, also known as a molecular electrical potential surface, is a visual representation of the charge distribution across a molecule. libretexts.orglibretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. scispace.com ESP maps are invaluable for identifying electron-rich and electron-poor regions, which are key to understanding non-covalent interactions, molecular recognition, and sites of chemical reactivity. libretexts.orgchemrxiv.org

On an ESP map, regions of negative potential (typically colored red) correspond to areas with a high electron density, such as those around electronegative atoms with lone pairs. These are sites prone to electrophilic attack. Regions of positive potential (colored blue) indicate electron-deficient areas, which are susceptible to nucleophilic attack. libretexts.org

For "this compound", the ESP map would predictably show:

Intense Negative Potential (Red/Yellow): Around the carbonyl oxygen atom, reflecting its high electronegativity and the presence of lone pair electrons.

Positive Potential (Blue): Around the hydrogen atoms of the terminal amino group (-NH2), indicating their acidic character and ability to act as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govarabjchem.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes its shape. researchgate.net

For a flexible molecule like "this compound", the side chain possesses several rotatable bonds. MD simulations can explore the accessible conformational space, identifying the most populated (lowest energy) conformations and the energy barriers for converting between them. nih.gov This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, such as an enzyme or receptor. Simulations can be performed in a vacuum or, more realistically, in a solvent like water to understand how the environment influences its flexibility and preferred conformations.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and assign its spectral features. mdpi.com DFT and other ab initio methods can accurately calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are instrumental in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Vibrational Spectroscopy: Calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net This information is used to generate theoretical IR and Raman spectra. The Potential Energy Distribution (PED) analysis can then be used to assign specific spectral bands to particular molecular motions, such as C=O stretching, N-H bending, or C-H stretching. researchgate.net

Table 3: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative Data)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (Carbonyl)176.5175.8
CH₂ (Lactam, adjacent to N)42.842.1
CH (Side Chain, chiral center)35.234.7
CH₂ (Amine)45.144.5

Note: This table illustrates the typical high level of agreement between computationally predicted and experimentally measured spectroscopic data.

Computational Mechanistic Studies of Reactions

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface for a reaction, researchers can identify the structures and energies of reactants, products, and any intermediates or transition states that connect them. nih.govnih.gov

For "this compound", mechanistic studies could explore reactions such as acylation of the amino group or nucleophilic addition to the lactam carbonyl. DFT calculations can map the entire reaction pathway, determining the activation energy (the energy barrier of the rate-limiting transition state), which governs the reaction rate. researchgate.net These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism, provide insights into the role of catalysts, and help optimize reaction conditions for improved yield and selectivity. nih.govnih.gov

Chemoinformatic Analysis of Chemical Space and Scaffold Diversity

Chemoinformatic analysis provides a powerful framework for characterizing the properties of a molecule and its position within the vast landscape of chemical space. This analysis is crucial for understanding the potential of a chemical scaffold for further development and diversification.

Chemoinformatic PropertyValue for 4-(2-methylpropyl)pyrrolidin-2-one
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass141.115364102 g/mol
Topological Polar Surface Area29.1 Ų
Heavy Atom Count10
Complexity131

The pyrrolidin-2-one ring system is a highly versatile and valuable scaffold in medicinal chemistry and materials science. Its prevalence is due to a combination of favorable properties. The saturated, non-planar nature of the five-membered ring provides access to three-dimensional chemical space, a desirable feature for achieving specificity in biological interactions. chemspider.com The presence of sp3-hybridized carbon atoms and potential chiral centers allows for the generation of significant stereochemical diversity. chemspider.com

The scaffold of this compound incorporates several key features that contribute to its chemical diversity:

A Lactam Moiety: The cyclic amide functionality offers sites for both hydrogen bonding (the N-H proton and the carbonyl oxygen) and potential sites for hydrolysis or other nucleophilic acyl substitution reactions.

A Primary Amine: The terminal amino group is a key functional handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents through reactions such as acylation, alkylation, and reductive amination.

A Chiral Center: The methyl group at the 2-position of the propyl chain introduces a stereocenter, leading to the possibility of enantiomers with potentially different properties and activities.

Flexibility: The propyl chain connecting the pyrrolidin-2-one ring and the amino group provides conformational flexibility, which can be important for its interaction with other molecules.

The pyrrolidin-2-one scaffold is a component of a wide array of molecules with diverse applications, underscoring its significance in chemical space. By modifying the substituents on the ring and on the side chain, a vast library of analogues of this compound could be generated, each with a unique profile of properties. This highlights the considerable scaffold diversity that can be achieved starting from this core structure.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment and separation for non-volatile organic compounds like "1-(3-amino-2-methylpropyl)pyrrolidin-2-one". The polarity imparted by the primary amine and the lactam ring dictates the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile, polar compounds. Due to the presence of a basic primary amine, method development often requires careful control of the mobile phase pH to ensure good peak shape and retention.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode for this type of molecule. Separation is achieved on a non-polar stationary phase (like C18 or C8) with a polar mobile phase. The presence of the basic amine can cause peak tailing due to interaction with residual silanols on the silica-based stationary phase. To mitigate this, mobile phase additives are crucial. A typical RP-HPLC method would involve a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to separate impurities with a wide range of polarities. For compounds lacking a strong chromophore, detection can be challenging. While the lactam carbonyl provides some UV absorbance at low wavelengths (~210 nm), derivatization with a UV-active agent or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) may be necessary for sensitive quantification. google.com

Normal-Phase (NP) HPLC: While less common for this compound, NP-HPLC on a polar stationary phase (e.g., silica (B1680970), diol) could be used. This would require non-polar, non-aqueous mobile phases, which may be less suitable for a compound that is likely handled as a salt.

Chiral HPLC: The "this compound" molecule contains a stereocenter at the 2-position of the methylpropyl chain. If synthesized as a racemate, separation of the enantiomers is critical for stereospecific research. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for this purpose. The method development involves screening different chiral columns and mobile phases (often mixtures of alkanes and alcohols) to achieve baseline separation of the enantiomers. researchgate.netmdpi.com

Table 1: Example HPLC Method Parameters for Aminopyrrolidinone Analogs
ParameterReversed-Phase HPLCChiral HPLC
Stationary Phase C18 (e.g., Hypersil BDS)Polysaccharide-based CSP (e.g., Chiralcel OD-H)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)n-Hexane:Ethanol with 0.2% Triethylamine (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25-30 °C25 °C
Detection UV at 210 nm or ELSD/CADUV at 254 nm (after derivatization) or Polarimeter

Direct analysis of "this compound" by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility. The primary amine and lactam functionalities would lead to strong interactions with the stationary phase, resulting in poor peak shape and thermal degradation. Therefore, derivatization is required to increase volatility and thermal stability. nih.gov

The primary amine is the most common site for derivatization. Reagents that react with the amine to form a less polar, more volatile derivative are used. Common derivatization strategies include:

Acylation: Reaction with reagents like pentafluorobenzoyl chloride or heptafluorobutyric anhydride (B1165640) (HFBA) to form stable amide derivatives. nih.govresearchgate.net

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., 5% phenyl-methylpolysiloxane) with a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying fractions during purification, and preliminary purity checks. udel.edu For "this compound," silica gel is the most common stationary phase. Due to the basic nature of the amine, developing a suitable mobile phase is key to achieving good separation and symmetrical spots. Mobile phase systems often consist of a mixture of a moderately polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), a more polar solvent (e.g., methanol), and a small amount of a basic modifier (e.g., ammonium hydroxide (B78521) or triethylamine) to suppress the interaction of the amine with acidic silica gel sites. nih.govnih.gov

Visualization of the spots on the TLC plate is necessary as the compound is not colored. Common visualization methods include:

Iodine Vapor: The plate is placed in a chamber containing iodine crystals. Organic compounds adsorb the iodine, appearing as brown spots. nih.gov

Ninhydrin (B49086) Stain: A solution of ninhydrin is sprayed on the plate, which is then heated. Primary and secondary amines react to form a characteristic purple-colored spot (Ruhemann's purple).

Potassium Permanganate Stain: This stain reacts with functional groups that can be oxidized, appearing as yellow-brown spots on a purple background.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of "this compound". It provides information on the molecular weight and, through fragmentation analysis, the connectivity of atoms within the molecule.

Soft ionization techniques like Electrospray Ionization (ESI) are typically used. In positive ion mode, the compound will readily accept a proton, primarily at the basic primary amine, to form the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the unambiguous confirmation of the molecular formula (C₈H₁₇N₂O for the protonated species). nih.govrsc.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation of amines is well-characterized and typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). miamioh.edujove.com

For "this compound," key fragmentation pathways would include:

Loss of the pyrrolidinone moiety: Cleavage of the bond between the propyl chain and the pyrrolidinone nitrogen.

α-cleavage adjacent to the primary amine: This can lead to the loss of an isobutyl radical or the formation of a stable iminium ion.

Cleavage within the pyrrolidinone ring: Loss of carbon monoxide (CO) from the lactam is a common fragmentation pathway for such rings. wvu.edu

Table 2: Predicted ESI-MS/MS Fragmentation for [C₈H₁₆N₂O + H]⁺
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Fragmentation Pathway
157.13114.10C₃H₇N (Propylamine fragment)Cleavage of C-N bond between propyl chain and pyrrolidinone ring
100.08C₄H₉ (Isobutyl radical)α-cleavage adjacent to the primary amine
84.08C₄H₇NO (Pyrrolidinone ring)Cleavage of N-propyl bond
114.1086.09CO (Carbon Monoxide)Loss of CO from the pyrrolidinone fragment

Determination of Dissociation Constants (pKa) and Other Physicochemical Parameters Relevant to Chemical Behavior

The physicochemical properties of "this compound" govern its behavior in chemical systems, including its solubility and reactivity. The dissociation constant (pKa) is a critical parameter that quantifies the basicity of the primary amine group.

The molecule has one primary site of protonation: the primary amino group. The nitrogen atom within the pyrrolidinone ring is part of an amide (a lactam), and its lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it essentially non-basic. The pKa of the conjugate acid of the primary amine is expected to be in the range of 9-11, typical for primary alkylamines. nih.gov This value is crucial for developing extraction procedures, selecting appropriate buffer systems for chromatography, and understanding potential salt formation. The pKa can be determined experimentally using potentiometric titration or calculated using computational prediction models. nih.gov

Other relevant physicochemical parameters include:

LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of the compound. The presence of the polar amine and lactam groups suggests a relatively low LogP value, indicating good water solubility, especially at acidic pH where the amine is protonated. nih.gov

Solubility: The compound is expected to be soluble in water and polar organic solvents like methanol and ethanol. sigmaaldrich.com Solubility in aqueous solutions will be highly pH-dependent, increasing significantly below its pKa.

Impurity Profiling and Process-Related Substance Analysis in Synthetic Research

Impurity profiling is the identification and quantification of all potential and actual impurities in a substance. mdpi.com For "this compound," these impurities can arise from starting materials, intermediates, side reactions, or degradation. biopharmaspec.comintertek.combiopharmaspec.com A plausible synthetic route involves the alkylation of pyrrolidin-2-one with a suitable 3-amino-2-methylpropyl electrophile or a multi-step synthesis starting from precursors like glutamic acid. nih.govmdpi.com

The analysis of these process-related impurities is essential for optimizing the synthesis and ensuring the quality of the final compound. HPLC is the primary tool for this analysis, often coupled with mass spectrometry (LC-MS) for the identification of unknown peaks. mdpi.com

Table 3: Potential Process-Related Impurities and Their Origins
Potential ImpurityPlausible OriginAnalytical Challenge
Pyrrolidin-2-oneUnreacted starting materialHighly polar, may elute early in RP-HPLC
3-amino-2-methylpropan-1-olStarting material or precursorLacks a strong UV chromophore
Di-alkylated productSide reaction (alkylation of the primary amine)Higher molecular weight, more non-polar
DiastereomersLack of stereocontrol during synthesisRequires chiral chromatography for separation
Residual Solvents (e.g., Toluene, NMP)Carryover from reaction or purification stepsRequires GC-Headspace analysis

Future Directions and Emerging Research Opportunities

Development of Sustainable and Atom-Economical Synthetic Pathways

The future of synthesizing 1-(3-amino-2-methylpropyl)pyrrolidin-2-one and its derivatives is intrinsically linked to the principles of green chemistry, emphasizing sustainable and atom-economical methods. Atom economy, a concept that maximizes the incorporation of atoms from reactants into the final product, is a critical metric for evaluating synthetic efficiency. numberanalytics.com Future research will likely pivot from multi-step sequences, which often generate significant waste, toward more streamlined approaches.

Key strategies for improving the atom economy in the synthesis of pyrrolidinone-containing structures include:

Domino and Cascade Reactions: These one-pot processes, where multiple bond-forming events occur sequentially without isolating intermediates, represent a highly efficient strategy. A novel method for creating densely functionalized pyrrolidinones involves a metal-free, one-pot Smiles-Truce cascade reaction starting from commercially available materials. acs.org

Multi-component Reactions (MCRs): MCRs, which combine three or more reactants in a single operation, are inherently atom-economical. The development of MCRs to construct the this compound scaffold would be a significant advancement.

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems minimizes waste and allows for milder reaction conditions. numberanalytics.com For instance, ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols provides an atom-economical pathway to nitrogen heterocycles. organic-chemistry.org Similarly, synthesizing multi-substituted pyrroles from aziridines via acid-catalyzed ring-opening and cyclization is a highly atom-economical method where most reactant atoms are incorporated into the product. mdpi.com

These advanced synthetic strategies promise not only to reduce the environmental impact but also to lower the cost and complexity of producing complex pyrrolidinone derivatives.

Exploration of Novel Catalytic Systems for Functionalization and Stereocontrol

The presence of stereocenters and multiple functional groups in this compound makes catalysis a fertile ground for research. Future work will focus on discovering novel catalytic systems that offer unprecedented control over the molecule's three-dimensional structure and allow for selective modification.

Emerging Catalytic Frontiers:

Catalytic SystemApplication FocusKey Advantages
Metal Catalysis C-H Functionalization, Cross-Coupling, DehydrogenationAccess to novel reactivity and functionalization of otherwise inert bonds. nih.govacs.org
Organocatalysis Asymmetric Synthesis, Aldol (B89426)/Michael ReactionsMetal-free, environmentally benign, high enantioselectivity using chiral catalysts like proline derivatives. bohrium.commdpi.com
Photocatalysis Photoenzymatic and Photoredox ReactionsMild, light-driven reactions enabling unique transformations and access to chiral amines and alcohols. nih.gov
Biocatalysis Enzymatic Transamination/ReductionHigh stereoselectivity (>99% enantiomeric excess) under mild, aqueous conditions. nih.gov

Recent breakthroughs highlight this trend. For example, borane-catalyzed dehydrogenation can convert pyrrolidines directly into pyrroles, offering a new way to unmask functionality late in a synthetic sequence. nih.gov Chemoenzymatic workflows are also gaining traction; a one-pot process combining photochemical oxyfunctionalization with enzymatic transamination has been developed to produce chiral 3-aminopyrrolidines with excellent conversions and enantiomeric excess. nih.gov Furthermore, achieving full stereocontrol in the synthesis of complex polyketide natural products has been demonstrated using iterative assembly line strategies, a concept that could be adapted for building blocks like the title compound. nih.gov Such precise control is crucial for creating specific stereoisomers for biological evaluation. researchgate.netresearchgate.netjyu.fi

Advanced Computational Methods for Predictive Chemistry and Reaction Design

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse, poised to accelerate the discovery and optimization of synthetic routes for molecules like this compound.

Key Computational Approaches:

Quantum Chemical Modeling: Methods like Density Functional Theory (DFT) are used to elucidate complex reaction mechanisms. For instance, DFT studies on the synthesis of pyrrolidinedione derivatives have detailed the energy barriers for each step, including Michael addition and cyclization, providing critical insights for reaction optimization. nih.govrsc.org High-level ab initio calculations have been successfully used to determine the most stable structures and enthalpies of formation for various pyrrolidinone and piperidinone isomers, with results showing excellent agreement with experimental data. researchgate.net

Predictive Reaction Modeling: The rise of machine learning and artificial intelligence is revolutionizing reaction prediction. nih.gov Deep learning models, often based on architectures used for language translation, can now predict the major product of a chemical reaction with high accuracy by treating molecules as SMILES strings. nih.govresearchgate.net These models are being developed to generalize to novel reaction types, moving beyond in-distribution predictions to true reaction discovery. nih.govarxiv.org

Pharmacokinetic Prediction: Computational tools are also vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. pharmajen.com

These computational methods will enable researchers to design more efficient synthetic pathways, predict the outcomes of unknown reactions, and screen virtual libraries of derivatives for desired properties before committing to resource-intensive laboratory work. nih.govresearchgate.net

Integration into Supramolecular Assemblies and Advanced Materials

The pyrrolidinone moiety is a valuable building block for advanced materials, and this compound offers a unique combination of a polar, hydrogen-bonding lactam and a functionalizable primary amine.

Future research will likely explore its use in:

Functional Polymers: The pyrrolidinone ring is the core of Poly(N-vinylpyrrolidone) (PNVP), a well-known biocompatible and water-soluble polymer. mdpi.com Advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) are being used to create complex, well-defined pyrrolidone-based block copolymers. mdpi.comacs.org The amine group on this compound could serve as a point for grafting onto polymer backbones or as an initiator for polymerization, leading to novel functional materials.

Porous Materials: Incorporating pyrrolidone units into porous microspheres enhances their polarity and chemical reactivity, improving their performance in chromatography and specific sorption applications. mdpi.com The title compound could be used as a functional monomer or as a modifying agent for materials like glycidyl (B131873) methacrylate-based copolymers to introduce specific binding sites. mdpi.com

Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs): Chiral pyrrolidine (B122466) units, particularly from proline, are used to construct chiral MOFs and COFs. bohrium.com These crystalline, porous materials act as powerful heterogeneous catalysts for asymmetric reactions. The amine functionality of this compound provides a handle for its incorporation into such frameworks, potentially leading to new catalysts with unique size-selective properties. bohrium.com

Investigation of Unique Reactivity Patterns for New Chemical Entities

The pyrrolidinone scaffold is considered a "privileged pharmacophore" due to its frequent appearance in biologically active compounds. acs.orgnih.gov The specific structure of this compound, with its primary amine separated from the lactam by a propyl chain, presents opportunities to discover novel reactivity and synthesize new chemical entities.

Future research directions could include:

Scaffold for Combinatorial Libraries: The primary amine serves as a versatile handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to generate large libraries of new compounds for biological screening. researchgate.net

Intramolecular Reactions: The proximity of the amine and the lactam could be exploited to design novel intramolecular cyclizations, leading to bicyclic or more complex heterocyclic systems.

Bio-conjugation: The primary amine allows for the conjugation of the molecule to biological macromolecules, lipids, or other pharmacophores to create hybrid molecules with novel properties. nih.gov For instance, spiro-pyrrolidine molecules have been conjugated to cholesterol to create systems with rigid conformations for biological targeting. nih.gov

Development of Novel Organocatalysts: Pyrrolidine derivatives are at the heart of many successful organocatalysts. mdpi.com The unique stereochemistry and functionality of this compound could be the basis for a new class of bifunctional catalysts.

By exploring these avenues, chemists can leverage the distinct structural features of this compound to expand the toolbox of synthetic chemistry and create molecules with potential applications in medicine and materials science. nih.gov

Q & A

Q. How should discrepancies in reported synthetic yields be investigated?

  • Replicate procedures while controlling variables (e.g., reagent purity, reaction time). Analyze intermediates via LC-MS to identify side reactions. Cross-reference with literature on similar pyrrolidinone derivatives (e.g., piperidin-2-one analogs) .

Q. What strategies validate the compound’s stability under experimental conditions (e.g., high temperature, acidic media)?

  • Perform accelerated stability studies (ICH guidelines) using thermal gravimetric analysis (TGA) and pH-varied stability assays. Monitor degradation products via NMR and HPLC to identify decomposition pathways .

Methodological Guidelines

  • Analytical Workflow : Combine NMR, IR, and HRMS for structural confirmation. Use LC-MS for purity checks (>95%) .
  • Safety Protocols : Adhere to OSHA guidelines for unknown hazards, including spill kits and emergency showers .
  • Data Interpretation : Cross-validate computational predictions (e.g., docking) with experimental assays (e.g., enzyme inhibition) to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.